molecular formula C13H19NO2 B2704563 tert-Butyl methyl(p-tolyl)carbamate CAS No. 693803-44-0

tert-Butyl methyl(p-tolyl)carbamate

Cat. No.: B2704563
CAS No.: 693803-44-0
M. Wt: 221.3
InChI Key: LJTOGGNSNDIINV-UHFFFAOYSA-N
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Description

tert-Butyl methyl(p-tolyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it stable under various conditions.

Preparation Methods

The synthesis of tert-Butyl methyl(p-tolyl)carbamate typically involves the reaction of p-toluidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the desired carbamate. Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

tert-Butyl methyl(p-tolyl)carbamate undergoes several types of chemical reactions, including:

Scientific Research Applications

tert-Butyl methyl(p-tolyl)carbamate is used extensively in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(p-tolyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the carbamate. Upon deprotection, the tert-butyl group is removed, releasing the free amine .

Comparison with Similar Compounds

tert-Butyl methyl(p-tolyl)carbamate can be compared with other carbamates such as:

    tert-Butyl carbamate: Similar in structure but lacks the p-tolyl group.

    Methyl carbamate: Lacks both the tert-butyl and p-tolyl groups.

    Phenyl carbamate: Contains a phenyl group instead of a p-tolyl group.

The uniqueness of this compound lies in its combination of the tert-butyl and p-tolyl groups, which provide both steric hindrance and specific reactivity .

Properties

IUPAC Name

tert-butyl N-methyl-N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-6-8-11(9-7-10)14(5)12(15)16-13(2,3)4/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTOGGNSNDIINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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